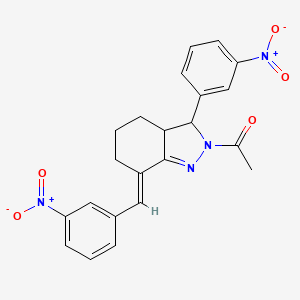![molecular formula C20H24ClN3O B5322888 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide, also known as Trazodone, is a psychoactive drug that is commonly used as an antidepressant medication. Trazodone is a member of the serotonin antagonist and reuptake inhibitor (SARI) class of drugs and is primarily used to treat major depressive disorder and anxiety disorders.
作用机制
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide is not fully understood. However, it is known to work by inhibiting the reuptake of serotonin and blocking serotonin receptors. This leads to increased levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. This compound has also been shown to have sedative effects, which make it useful in treating conditions such as insomnia. Additionally, this compound has been shown to have analgesic effects, which make it useful in treating chronic pain.
实验室实验的优点和局限性
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has a number of advantages and limitations for lab experiments. One of the advantages is that it is a well-studied drug with a known mechanism of action. This makes it useful in studying the effects of serotonin on the brain and in investigating the potential therapeutic uses of serotonin antagonists and reuptake inhibitors. However, one of the limitations of this compound is that it has a number of side effects, including dizziness, dry mouth, and nausea, which can make it difficult to use in lab experiments.
未来方向
There are a number of future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide. One direction is to investigate its potential use in treating other conditions such as chronic pain and alcohol withdrawal syndrome. Another direction is to investigate the potential use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, future research could focus on developing new drugs that target the same receptors as this compound but with fewer side effects.
合成方法
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide can be synthesized through various methods. One of the most commonly used methods is the reaction of 2,6-dimethylphenylamine with 4-chlorobenzhydryl chloride in the presence of piperazine. The resulting compound is then acetylated to form this compound. Other methods include the reaction of 2,6-dimethylphenylamine with 4-chlorobenzaldehyde in the presence of piperazine and the reaction of 2,6-dimethylphenylamine with 4-chlorobenzyl cyanide in the presence of piperazine.
科学研究应用
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its therapeutic effects in treating major depressive disorder and anxiety disorders. In addition to its primary use as an antidepressant medication, this compound has also been investigated for its potential use in treating other conditions such as insomnia, chronic pain, and alcohol withdrawal syndrome. This compound has also been studied for its potential use in treating sexual dysfunction in both men and women.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-4-3-5-16(2)20(15)22-19(25)14-23-10-12-24(13-11-23)18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCGDPSOLHCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![N-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5322837.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![2-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5322846.png)
![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
hydrazone](/img/structure/B5322866.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
![1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5322889.png)
![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)